GSK329

Cardiovascular pharmacology Kinase inhibition TNNI3K

GSK329 is a highly selective TNNI3K inhibitor optimized from the sorafenib scaffold, featuring sub-10 nM potency and 40-fold selectivity over VEGFR2. Validated in mouse ischemia/reperfusion models at 2.75 mg/kg, with a favorable rat PK profile (F=34%). This tool compound enables precise investigation of cardiac kinase biology without broad off-target effects.

Molecular Formula C19H14Cl2F3N5O2
Molecular Weight 472.2 g/mol
Cat. No. B10827788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK329
Molecular FormulaC19H14Cl2F3N5O2
Molecular Weight472.2 g/mol
Structural Identifiers
SMILESCNC1=CC(=NC=N1)OC2=C(C=C(C=C2Cl)NC(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl
InChIInChI=1S/C19H14Cl2F3N5O2/c1-25-15-8-16(27-9-26-15)31-17-13(20)6-12(7-14(17)21)29-18(30)28-11-4-2-3-10(5-11)19(22,23)24/h2-9H,1H3,(H,25,26,27)(H2,28,29,30)
InChIKeyQOQADIYOLOHRAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSK329 (N-(3,5-dichloro-4-{[6-(methylamino)pyrimidin-4-yl]oxy}phenyl)-N'-[3-(trifluoromethyl)phenyl]urea) – Diarylurea TNNI3K Inhibitor for Cardiovascular Research


N-(3,5-dichloro-4-{[6-(methylamino)pyrimidin-4-yl]oxy}phenyl)-N'-[3-(trifluoromethyl)phenyl]urea, commonly designated GSK329, is a diarylurea small-molecule inhibitor of the cardiac-specific serine/threonine kinase TNNI3K (troponin I-interacting kinase, also known as CARK) [1]. The compound was developed via structure-based optimization of the multi-kinase inhibitor sorafenib scaffold and is characterized as a tool compound for elucidating TNNI3K biology in cardiovascular disease models [2].

Why GSK329 (CAS 1268490-12-5) Cannot Be Substituted with Other Diarylurea TNNI3K Inhibitors


Within the diarylurea TNNI3K inhibitor class, seemingly minor structural variations produce large differences in kinase selectivity, oral pharmacokinetics, and in vivo cardioprotective efficacy. For example, the parent compound sorafenib exhibits potent TNNI3K inhibition (IC50 ~100 nM) but suffers from broad multi-kinase activity that limits its utility as a TNNI3K-specific probe [1]. Conversely, analogs such as GSK114 (IC50 25 nM) and GSK854 (IC50 <10 nM) achieve strong TNNI3K potency but with differing selectivity fingerprints and in vivo profiles . GSK329 occupies a distinct position, balancing sub-10 nM potency with engineered selectivity against VEGFR2, p38α, and B-Raf, and demonstrating positive cardioprotection in an ischemia/reperfusion injury model at 2.75 mg/kg [1]. The quantitative evidence below documents precisely where GSK329 differs from these comparators, making direct substitution scientifically inappropriate without revalidation.

Quantitative Differentiation Evidence: GSK329 vs. Sorafenib, GSK114, and GSK854


TNNI3K Inhibitory Potency: GSK329 (IC50 10 nM) vs. Sorafenib (IC50 100 nM)

GSK329 exhibits a 10-fold higher potency against the primary target TNNI3K compared to its parent scaffold sorafenib. In a homogeneous time-resolved fluorescence (HTRF) kinase assay, GSK329 achieved an IC50 of 10 nM for TNNI3K [1], whereas sorafenib under identical assay conditions exhibited an IC50 of approximately 100 nM [2]. This potency improvement enables effective TNNI3K inhibition at lower compound concentrations, reducing the likelihood of off-target kinase engagement in cellular and in vivo settings.

Cardiovascular pharmacology Kinase inhibition TNNI3K

Kinase Selectivity Profile: GSK329 vs. GSK114 and GSK854

GSK329 was engineered for balanced selectivity against three off-target kinases of concern: VEGFR2, p38α, and B-Raf. Against VEGFR2, GSK329 demonstrates 40-fold selectivity; against p38α, 80-fold selectivity; and against B-Raf, >200-fold selectivity [1]. In contrast, GSK114 exhibits 40-fold selectivity over B-Raf alone (IC50 B-Raf = 1 µM vs. TNNI3K = 25 nM) but lacks reported selectivity against VEGFR2 and p38α . GSK854 displays >25-fold selectivity over B-Raf and >2500-fold over EGFR, yet its VEGFR2 and p38α selectivity are not documented . GSK329's multi-dimensional selectivity profile is unique within the class, documented across all three key anti-targets.

Kinase selectivity Off-target profiling Cardiac kinase

In Vivo Cardioprotective Efficacy: GSK329 Reduces Infarct Size in Mouse Ischemia/Reperfusion Model

GSK329 is the only TNNI3K inhibitor within this comparator set with published positive cardioprotective outcomes in an in vivo ischemia/reperfusion (I/R) cardiac injury model. When administered intraperitoneally at 2.75 mg/kg in a mouse model of myocardial I/R injury induced by left anterior descending (LAD) coronary artery occlusion, GSK329 significantly reduced infarct size compared to vehicle control [1]. In contrast, GSK114 has been reported as orally active and suitable for in vivo studies, but specific cardioprotective efficacy data in I/R models have not been disclosed . GSK854 has been employed as an in vivo tool to define the role of TNNI3K in heart failure, yet published infarct size reduction data are not available .

Ischemia/reperfusion injury Cardioprotection In vivo pharmacology

Rat Pharmacokinetic Properties: Oral Bioavailability and Plasma Clearance

GSK329 exhibits favorable rat pharmacokinetic properties that support its use as an in vivo tool compound, with moderate oral bioavailability (F = 34%) and low plasma clearance (Cl = 7 mL/min/kg) [1]. This profile compares favorably to the parent sorafenib, which despite high oral bioavailability (>50%), demonstrates broad multi-kinase inhibition that confounds target-specific interpretation [2]. While GSK114 is also described as orally active, its specific rat PK parameters (F%, Cl) are not publicly disclosed, preventing direct quantitative comparison . GSK329's moderate oral exposure enables both intravenous and oral dosing routes in preclinical studies.

Pharmacokinetics Oral bioavailability In vivo tool compound

Structural Basis for Selectivity: X-ray Co-crystal Structure with TNNI3K (PDB 7MGK)

The X-ray co-crystal structure of GSK329 bound to the TNNI3K kinase domain has been solved at 3.1 Å resolution and deposited in the Protein Data Bank under accession code 7MGK [1][2]. This structure reveals the molecular basis for GSK329's selectivity, with the dichloro-phenyl ring occupying the back pocket and the trifluoromethyl-phenyl group engaging the DFG-out conformation of the activation loop. In contrast, no co-crystal structures are publicly available for GSK114 or GSK854 with TNNI3K. The structural information for GSK329 enables rational interpretation of SAR data and supports computational modeling efforts for further inhibitor optimization.

Structural biology X-ray crystallography Kinase inhibitor design

Recommended Research and Industrial Application Scenarios for GSK329 (CAS 1268490-12-5)


In Vivo Investigation of TNNI3K Biology in Cardiovascular Disease Models

GSK329 is optimally suited for in vivo studies aimed at elucidating the role of TNNI3K in myocardial ischemia/reperfusion injury, cardiac remodeling, and heart failure. The compound's balanced selectivity (40-fold over VEGFR2, 80-fold over p38α, >200-fold over B-Raf) reduces the confounding effects of off-target kinase inhibition, while the demonstrated cardioprotective efficacy at 2.75 mg/kg i.p. in mouse I/R models [1] provides a validated dosing reference. The favorable rat PK profile (F = 34%, Cl = 7 mL/min/kg) [2] supports both intravenous and oral administration routes, enabling flexible experimental designs.

Structure-Based Drug Design and Medicinal Chemistry Optimization

The availability of the GSK329-TNNI3K co-crystal structure (PDB 7MGK, 3.1 Å resolution) [3] makes this compound an invaluable reference for structure-based design campaigns targeting TNNI3K. Researchers can utilize the structural information to understand the binding mode of the diarylurea scaffold, identify key interactions governing selectivity, and rationally design next-generation inhibitors with improved potency or selectivity profiles. The structural data also support molecular docking studies and free energy perturbation (FEP) calculations for lead optimization.

Kinase Selectivity Profiling and Off-Target Assessment

GSK329 serves as a benchmark compound for establishing selectivity standards in TNNI3K inhibitor development. The documented selectivity window against VEGFR2 (40-fold), p38α (80-fold), and B-Raf (>200-fold) [1] provides a quantitative baseline against which newly synthesized analogs can be compared. Procurement of GSK329 enables side-by-side biochemical profiling to verify that novel inhibitors achieve the intended selectivity improvements over this well-characterized tool compound.

Comparative Pharmacology with Other TNNI3K Inhibitors

Given the distinct selectivity and in vivo efficacy profiles of GSK329 relative to GSK114 and GSK854, parallel testing of these inhibitors is recommended when investigating TNNI3K-dependent biology. Such comparative studies can help distinguish on-target TNNI3K effects from compound-specific off-target activities. The quantitative data presented in Section 3 [1] support the rational selection of GSK329 as the primary tool compound when a well-characterized selectivity fingerprint and validated in vivo efficacy are paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK329

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.